molecular formula C4H5F3N4 B6284769 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine CAS No. 1368351-67-0

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine

Cat. No. B6284769
CAS RN: 1368351-67-0
M. Wt: 166.1
InChI Key:
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Description

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine, also known as TFET, is an organic compound which is widely used in synthetic organic chemistry. It is a versatile reagent with a variety of applications in chemical synthesis, such as in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. TFET is also used as a catalyst in the synthesis of organic molecules and in the synthesis of polymers.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the synthesis of organic molecules and in the synthesis of polymers. Additionally, this compound has been used in the synthesis of novel compounds for use in drug discovery, and in the synthesis of novel materials for use in the development of new technologies.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is not fully understood. It is thought that the reaction of this compound with ethylenediamine or 1,2,3-triazole is a nucleophilic substitution reaction. In this reaction, the nucleophile (this compound) attacks the electrophile (ethylenediamine or 1,2,3-triazole) and forms a covalent bond. The resulting product is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. It is known, however, that this compound is not toxic and is not known to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in laboratory experiments include its low cost, its availability, and its low toxicity. The main limitation of using this compound in laboratory experiments is its low reactivity. It is also important to note that this compound is not soluble in water and must be dissolved in an organic solvent such as methanol or ethanol.

Future Directions

There are a number of potential future directions for the use of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in synthetic organic chemistry. These include the development of novel compounds for use in drug discovery, the development of novel materials for use in the development of new technologies, and the use of this compound as a catalyst in the synthesis of polymers. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesis Methods

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine can be synthesized by a variety of methods, including the reaction of 2,2,2-trifluoroethyl bromide with ethylenediamine, the reaction of ethylenediamine with 2,2,2-trifluoroethyl iodide, the reaction of 2,2,2-trifluoroethyl bromide with 1,2,3-triazole, and the reaction of ethylenediamine with 1,2,3-triazole. In all of these reactions, the starting materials are reacted in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "2,2,2-trifluoroethyl azide", "propargylamine", "copper catalyst" ], "Reaction": [ "Add 2,2,2-trifluoroethyl azide to a reaction flask", "Add propargylamine to the reaction flask", "Add a copper catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1368351-67-0

Molecular Formula

C4H5F3N4

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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